4-propoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide

Description

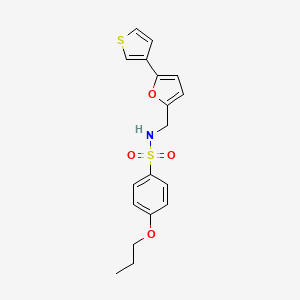

4-Propoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a propoxy group at the para position. The N-alkyl chain is functionalized with a furan-2-ylmethyl group bearing a thiophen-3-yl substituent at the 5-position of the furan ring. This structural motif combines aromatic heterocycles (furan and thiophene) with a sulfonamide group, which is often associated with bioactivity, including antimicrobial and enzyme-inhibitory properties.

Properties

IUPAC Name |

4-propoxy-N-[(5-thiophen-3-ylfuran-2-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4S2/c1-2-10-22-15-3-6-17(7-4-15)25(20,21)19-12-16-5-8-18(23-16)14-9-11-24-13-14/h3-9,11,13,19H,2,10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHPWGDDXBSVXIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-propoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₈H₁₈N₂O₃S

- Molecular Weight : 342.41 g/mol

This compound features a sulfonamide group, which is known for its diverse biological activities.

1. Anti-inflammatory Activity

Research has indicated that sulfonamide derivatives exhibit considerable anti-inflammatory effects. For instance, in a study evaluating various benzenesulfonamides, compounds similar to this compound demonstrated significant inhibition of carrageenan-induced edema in rats. The percentage inhibition was noted to be around 90% at optimal concentrations, suggesting potent anti-inflammatory properties .

2. Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related sulfonamide compounds indicate strong antibacterial activity:

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| 4-propoxy... | E. coli | 6.72 |

| 4-propoxy... | S. aureus | 6.63 |

| 4-propoxy... | P. aeruginosa | 6.67 |

These results highlight the compound's effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

3. Antioxidant Activity

The antioxidant potential of sulfonamide derivatives has also been explored. In vitro assays revealed that certain derivatives exhibited comparable antioxidant activity to Vitamin C, with IC50 values indicating effective radical scavenging abilities. For example, one derivative showed an IC50 of 0.3287 mg/mL compared to Vitamin C's IC50 of 0.2090 mg/mL .

Case Studies and Research Findings

Several studies have focused on the biological activities of sulfonamides, including the specific compound :

- Study on Anti-inflammatory Effects : A study published in Pharmaceutical Research detailed the synthesis and evaluation of various benzenesulfonamides, including those with similar structures to this compound. The results showed significant anti-inflammatory effects through inhibition of pro-inflammatory cytokines in cell cultures .

- Antimicrobial Efficacy : Another study published in Antibiotics assessed the antimicrobial properties of various sulfonamide derivatives against clinical isolates of bacteria, confirming that compounds with similar structures exhibited potent activity against resistant strains .

- Oxidative Stress Reduction : Research highlighted in Journal of Medicinal Chemistry demonstrated that certain sulfonamides could reduce oxidative stress markers in cellular models, suggesting a protective role against oxidative damage .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on variations in:

Sulfonamide substituents (e.g., propoxy vs. methyl, halogen, or alkyl groups).

Heterocyclic appendages (e.g., thiophen-3-yl vs. thiophen-2-yl, triazole, or oxazole rings).

N-alkyl chain modifications (e.g., propargyl vs. benzyl or triazine-linked groups).

Table 1: Structural Comparison of Key Analogues

Table 2: Physicochemical Data

Spectroscopic and Electronic Features

- IR Spectroscopy: Sulfonamide derivatives consistently exhibit ν(SO₂) stretches at 1120–1320 cm⁻¹ (e.g., 1320 cm⁻¹ in compound 28 ). The target compound’s propoxy group would show ν(C-O) ~1100–1250 cm⁻¹, similar to alkoxy-substituted analogues . Thiophen-3-yl vs.

NMR Spectroscopy :

- Aromatic protons in benzenesulfonamides typically resonate at δ 7.1–8.2 ppm. For example, compound 28 shows δ 7.10–8.17 ppm for aromatic Hs , while int-8’s methyl group appears at δ 2.37 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.